Prednisolone 17-ethyl carbonate, also known by its developmental code name Hoe 777 and its marketed name Prednicarbate, is a synthetic corticosteroid. [] Corticosteroids are a class of steroid hormones that are naturally produced in the adrenal cortex of vertebrates and some synthetic analogs. They play essential roles in a variety of physiological processes, including stress response, immune regulation, and inflammation control. [] Prednisolone 17-ethyl carbonate is a derivative of prednisolone, a glucocorticoid with potent anti-inflammatory properties. [] In scientific research, prednisolone 17-ethyl carbonate serves as a valuable tool for investigating inflammatory processes and evaluating the efficacy of novel anti-inflammatory agents.
The compound is derived from prednisolone, a naturally occurring hormone produced by the adrenal glands. Prednisolone 17-ethyl carbonate has been identified with the CAS number 104286-02-4 and can be found in various chemical databases, such as PubChem . Its molecular formula is , indicating it contains carbon, hydrogen, and oxygen atoms arranged in a specific structure that contributes to its biological activity.
The synthesis of prednisolone 17-ethyl carbonate involves several steps, primarily utilizing the reaction of prednisolone with ethyl chloroformate. The following method outlines the synthesis process:
This method allows for high yields of prednisolone 17-ethyl carbonate while minimizing by-products.
The molecular structure of prednisolone 17-ethyl carbonate features a steroid backbone typical of glucocorticoids. Key structural characteristics include:
The compound's structure can be represented as follows:
Prednisolone 17-ethyl carbonate participates in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for specific therapeutic applications.
Prednisolone 17-ethyl carbonate exerts its effects primarily through interaction with glucocorticoid receptors in target tissues:
The potency and specificity of prednisolone 17-ethyl carbonate make it effective for treating various inflammatory and autoimmune conditions.
Prednisolone 17-ethyl carbonate exhibits several notable physical and chemical properties:
These properties influence its handling, storage, and formulation into pharmaceutical products.
Prednisolone 17-ethyl carbonate has several scientific applications:
The systematic chemical identification of Prednisolone 17-Ethyl Carbonate follows the International Union of Pure and Applied Chemistry (IUPAC) conventions for steroid nomenclature. The authoritative IUPAC name for this compound is:(8S,9S,10R,11S,13S,14S,17R)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one [1] [9].
This nomenclature precisely defines:
The structural representation is encapsulated by the molecular formula C₂₄H₃₂O₇ and the canonical SMILES notation:CCOC(=O)O[C@@]1(CC[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@H]3C@@HC[C@]12C)C(=O)CO [1] [5]. This string encodes the connectivity and stereochemistry, enabling precise chemical database searching and computational modeling. The InChIKey provides a standardized hashed representation for unambiguous global identification [5].
The CAS Registry Number 104286-02-4 is the universally recognized unique identifier assigned to Prednisolone 17-Ethyl Carbonate by the Chemical Abstracts Service (CAS) [1] [3] [4]. This number is essential for unambiguous compound identification across chemical databases, regulatory documents, safety data sheets, and commercial transactions.
The molecular formula C₂₄H₃₂O₇ (molecular weight = 432.51 g/mol) is consistently validated across multiple independent authoritative sources:
Table 2: Validation of CAS RN and Molecular Formula Across Sources
Source | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Confirmation Level | |
---|---|---|---|---|---|
LGC Standards (TRC) | 104286-02-4 | C₂₄H₃₂O₇ | 432.51 | Commercial Standard | |
USP Reference Standards | 104286-02-4 | C₂₄H₃₂O₇ | - | Pharmacopeial Standard | [4] [6] |
PubChem (NCBI) | 104286-02-4 | C₂₄H₃₂O₇ | 432.51 | Public Database | [2] |
ChemicalBook | 104286-02-4 | C₂₄H₃₂O₇ | 432.51 | Commercial/Info | [5] |
SynZeal | 104286-02-4 | C₂₄H₃₂O₇ | 432.5 | Commercial Standard | [9] |
Dalton Research Molecules | 104286-02-4 | C₂₄H₃₂O₇ | - | Commercial Standard | [3] |
This cross-source consensus confirms the fundamental chemical identity of the compound. The MDL number MFCD00872138 provides an additional identifier specific to chemical databases [5]. A distinct but related compound, Prednisolone-17-acid 17-ethyl carbonate (CAS 133991-63-6, C₂₃H₃₀O₇), exists where the C21 methyl group is replaced by a carboxylic acid (─COOH), demonstrating the importance of precise CAS RN use to avoid confusion between the parent compound and its derivatives or metabolites [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7